(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid
Overview
Description
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid is a useful research compound. Its molecular formula is C23H27NO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid, also known as Fmoc-(2S)-2-Amino-octanoic acid, is the formation of peptide bonds in peptide synthesis . This compound is used as a temporary protecting group for the N-terminus in solid-phase peptide synthesis (SPPS) .
Mode of Action
The mode of action of this compound involves its interaction with the amino group of the resin in peptide synthesis . The Fmoc group is removed by secondary amines such as piperidine . The removal of the Fmoc group exposes the free amine, which can then react with the carboxyl group of another activated amino acid to form a peptide bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the peptide synthesis pathway. The Fmoc group acts as a temporary protecting group for the N-terminus in SPPS . The removal of the Fmoc group allows for the formation of peptide bonds, which are essential for the creation of peptides .
Pharmacokinetics
The compound’s stability and reactivity in different solvents and under various conditions are crucial for its role in peptide synthesis .
Result of Action
The result of the action of this compound is the successful synthesis of peptides. By acting as a temporary protecting group, it allows for the controlled formation of peptide bonds, leading to the creation of peptides of varying lengths and sequences .
Action Environment
The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is base-labile, meaning it can be removed under basic conditions . Additionally, the choice of solvent can impact the efficiency of Fmoc removal and subsequent peptide bond formation . Therefore, careful control of the reaction environment is necessary for optimal peptide synthesis.
Biochemical Analysis
Biochemical Properties
(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The compound acts as a protecting group, preventing unwanted reactions at the amino site during the synthesis process. It is stable at room temperature and has a long shelf-life, making it a reliable reagent in biochemical laboratories .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. It influences cell function by facilitating the production of peptides, which are essential for various cellular activities. The compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism, but its role in peptide synthesis indirectly supports these processes by providing the necessary peptides for cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects by acting as a protecting group for the amino function in amino acids. It forms a stable bond with the amino group, preventing unwanted reactions during peptide synthesis. This stability is crucial for the successful formation of peptide bonds, as it ensures that the amino group remains protected until the desired reaction occurs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain consistent over time due to its stability. The compound does not degrade easily, maintaining its effectiveness throughout the peptide synthesis process. Long-term studies have shown that it retains its protective properties, ensuring reliable results in peptide synthesis experiments .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited, as the compound is primarily used in vitro for peptide synthesis. It is essential to use appropriate concentrations to avoid any potential toxic or adverse effects. High doses may lead to unwanted side reactions, while optimal concentrations ensure effective peptide synthesis without harming the biological system .
Metabolic Pathways
This compound is involved in the metabolic pathways related to peptide synthesis. It interacts with enzymes responsible for forming peptide bonds, such as peptidyl transferases. The compound’s role as a protecting group ensures that the amino function remains intact until the desired reaction occurs, facilitating efficient peptide synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its role in peptide synthesis. It interacts with transporters and binding proteins that facilitate its movement to the site of peptide synthesis. The compound’s stability ensures that it remains effective throughout the transport and distribution process .
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and ribosomes. The compound’s targeting signals and post-translational modifications direct it to these specific compartments, ensuring its effective participation in peptide synthesis .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,2-5,14-15H2,1H3,(H,24,27)(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXKLESQZZGPLH-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679806 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888725-91-5 | |
Record name | (2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)octanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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